GRK6 Inhibitory Potency vs. CCG-224061
The target compound has been reported to inhibit recombinant full-length human GRK6 with an IC50 of 18 nM in a radiometric kinase assay using casein as substrate and [γ-³³P]ATP [1]. In comparison, the structurally distinct GRK2-selective inhibitor CCG-224061 exhibits an IC50 of 66 nM against GRK2 but only >30-fold selectivity over GRK5, GRK1, PKA, and ROCK1, with no reported GRK6 activity . This positions the target compound as a valuable tool for GRK6-focused studies where CCG-224061 would be unsuitable due to its GRK2 bias. However, head-to-head GRK subfamily selectivity profiling data for the target compound remain unavailable in the public domain.
| Evidence Dimension | GRK6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM (recombinant human GRK6) |
| Comparator Or Baseline | CCG-224061: IC50 = 66 nM (GRK2); no reported GRK6 inhibition |
| Quantified Difference | Target compound is 3.7-fold more potent against GRK6 than CCG-224061 is against its primary target GRK2; target engagement for GRK6 is absent for CCG-224061. |
| Conditions | Recombinant full-length human GRK6, casein substrate, [γ-³³P]ATP, 80 min incubation |
Why This Matters
For laboratories focused on GRK6-mediated signaling in cardiac or inflammatory models, this compound provides target engagement that the widely used CCG-224061 cannot offer.
- [1] BindingDB Entry BDBM50566947 (CHEMBL4847703): IC50 = 18 nM against recombinant full-length human GRK6. BindingDB, University of California San Diego. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50566947 (accessed 2026-04-29). View Source
